molecular formula C13H22O4 B14453219 Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol CAS No. 76436-86-7

Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol

Cat. No.: B14453219
CAS No.: 76436-86-7
M. Wt: 242.31 g/mol
InChI Key: MEPBVNKYDYVGQE-UHFFFAOYSA-N
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Description

Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol is a chemical compound with a complex structure that includes both alkyne and alkene functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully monitored to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol is unique due to its combination of alkyne and alkene functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its use as an intermediate in the synthesis of complex molecules highlight its versatility and importance in scientific research and industry.

Properties

CAS No.

76436-86-7

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol

InChI

InChI=1S/C11H18O2.C2H4O2/c1-6-11(4,12)9-7-8-10(2,3)13-5;1-2(3)4/h1,7-8,12H,9H2,2-5H3;1H3,(H,3,4)

InChI Key

MEPBVNKYDYVGQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C=CCC(C)(C#C)O)OC

Origin of Product

United States

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